

physical properties of 1,3-dinitro-5-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dinitrobenzotrifluoride

Cat. No.: B042144

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 1,3-Dinitro-5-(trifluoromethyl)benzene

This technical guide provides a comprehensive overview of the core physical properties of 1,3-dinitro-5-(trifluoromethyl)benzene (CAS Number: 401-99-0). It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document summarizes key quantitative data and outlines the experimental protocols for their determination.

Compound Overview

1,3-Dinitro-5-(trifluoromethyl)benzene, with the molecular formula $C_7H_3F_3N_2O_4$, is a specialized chemical compound distinguished by its benzene ring substituted with two nitro groups and a trifluoromethyl group.^[1] This unique structure makes it a valuable building block in various synthetic processes.^[1] The presence of multiple electron-withdrawing groups significantly influences its chemical reactivity and physical properties. It typically appears as a yellow to yellow-green powder.^[1]

Physical Properties

The key physical and chemical properties of 1,3-dinitro-5-(trifluoromethyl)benzene are summarized in the table below for easy reference.

Property	Value
CAS Number	401-99-0
Molecular Formula	C ₇ H ₃ F ₃ N ₂ O ₄
Molecular Weight	236.105 g/mol
Appearance	Yellow to yellow-green powder
Melting Point	47-51 °C
Boiling Point	246.1 ± 35.0 °C at 760 mmHg
Density	1.6 ± 0.1 g/cm ³
Flash Point	102.6 ± 25.9 °C
Vapor Pressure	0.0 ± 0.5 mmHg at 25 °C
Refractive Index	1.517

Data sourced from Chemsoc[2] and "Exploring 3,5-Dinitrobenzotrifluoride: Properties and Applications"[1].

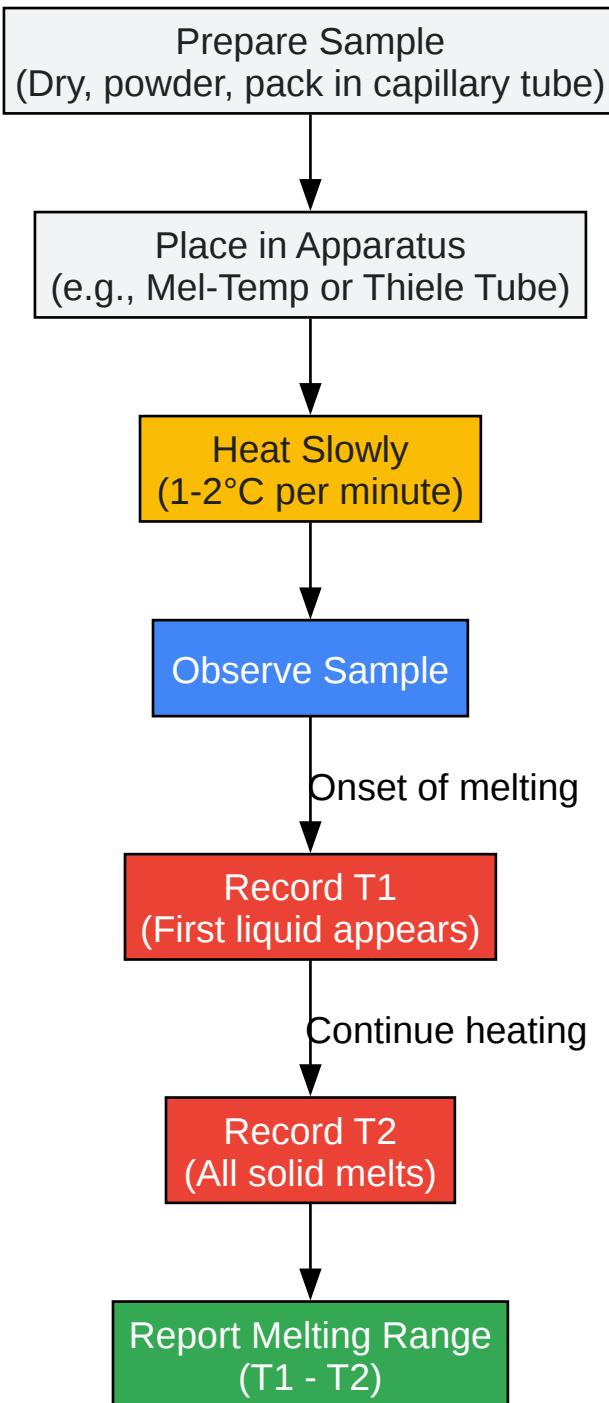
Experimental Protocols

This section details the standard methodologies for determining the primary physical properties of solid organic compounds like 1,3-dinitro-5-(trifluoromethyl)benzene.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[3] Impurities tend to lower the melting point and broaden the range.[3][4]

Methodology: Capillary Method


This is the most common technique for determining the melting point of a solid.

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[4][5] The tube is tapped

gently to ensure the solid is tightly packed at the bottom.[5]

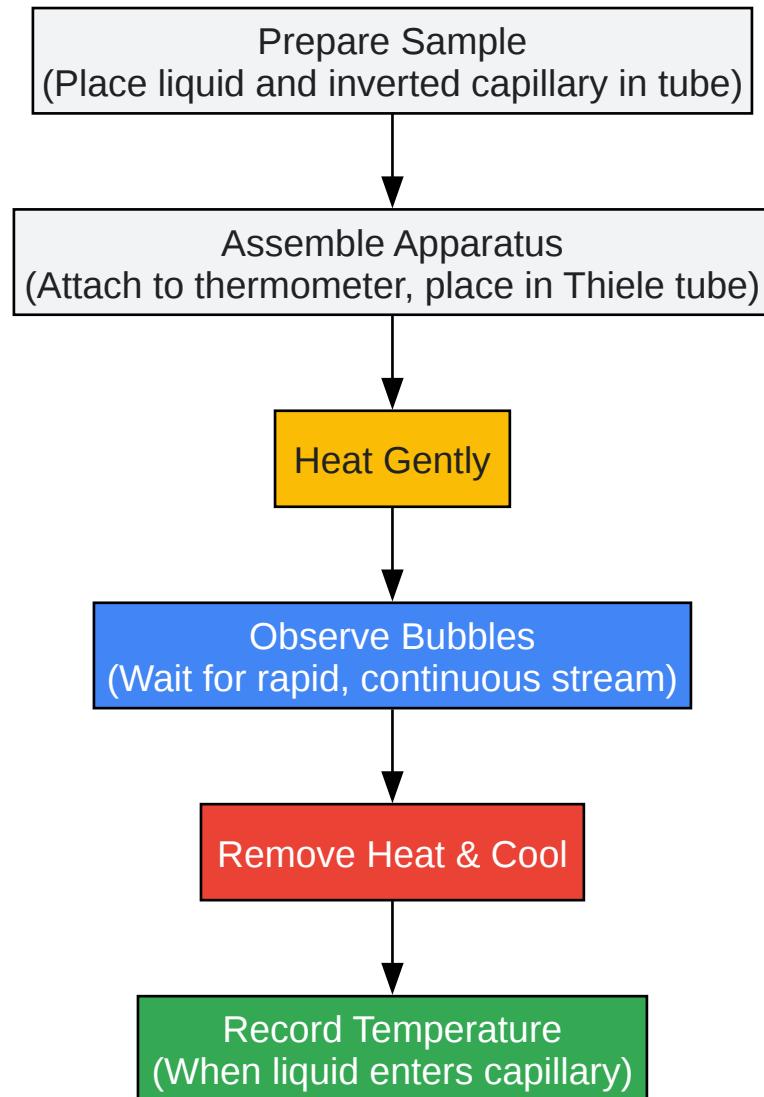
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.[3][4]
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3][5]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[3] The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

Boiling Point Determination


The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[6] For solids with a boiling point above 250°C, like 1,3-dinitro-5-(trifluoromethyl)benzene, specialized equipment may be required, though the principle remains the same.

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a substance.^[7]

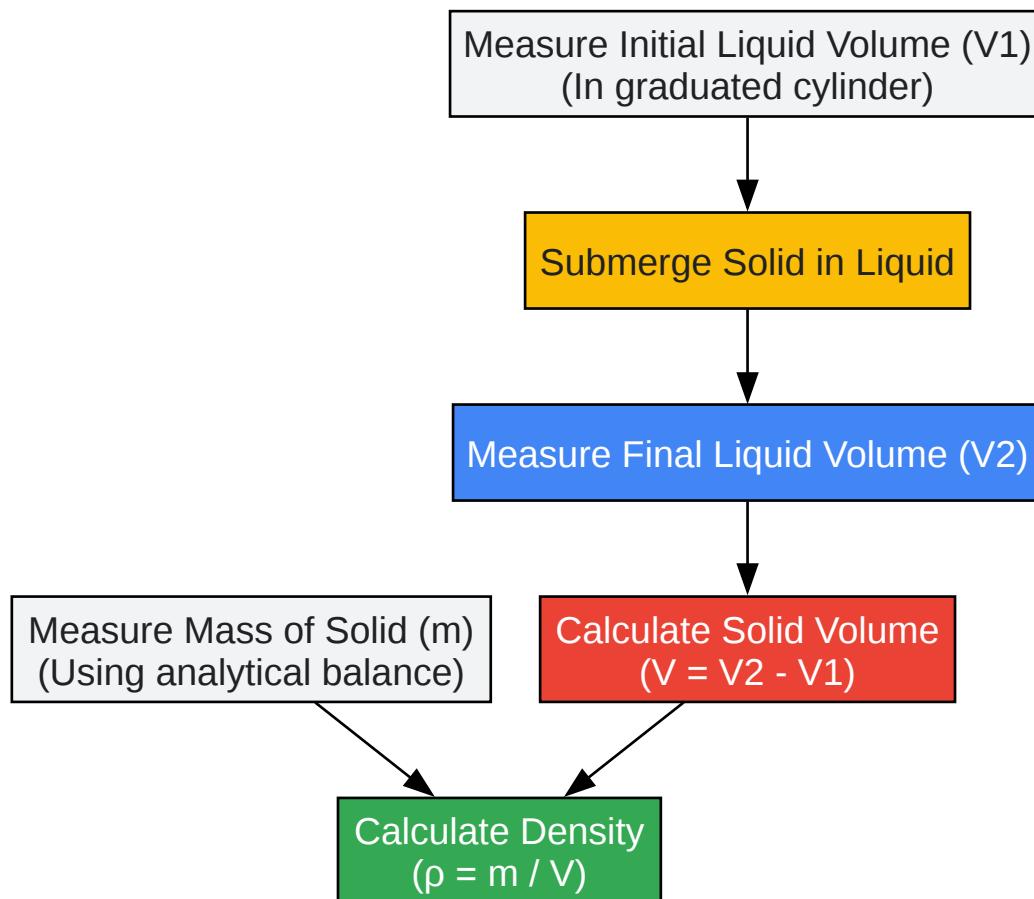
- **Sample Preparation:** A few milliliters of the liquid (or melted solid) are placed in a small test tube.^[8] A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.^{[7][9]}
- **Apparatus Setup:** The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.^{[7][9]}
- **Heating:** The Thiele tube is heated gently.^[9] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.
- **Observation and Recording:** Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.^{[7][9]} The heat is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.^[9]

Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination

Density Determination


Density is a fundamental physical property defined as the mass of a substance per unit volume. For a solid, its determination involves measuring its mass and volume.

Methodology: Liquid Displacement

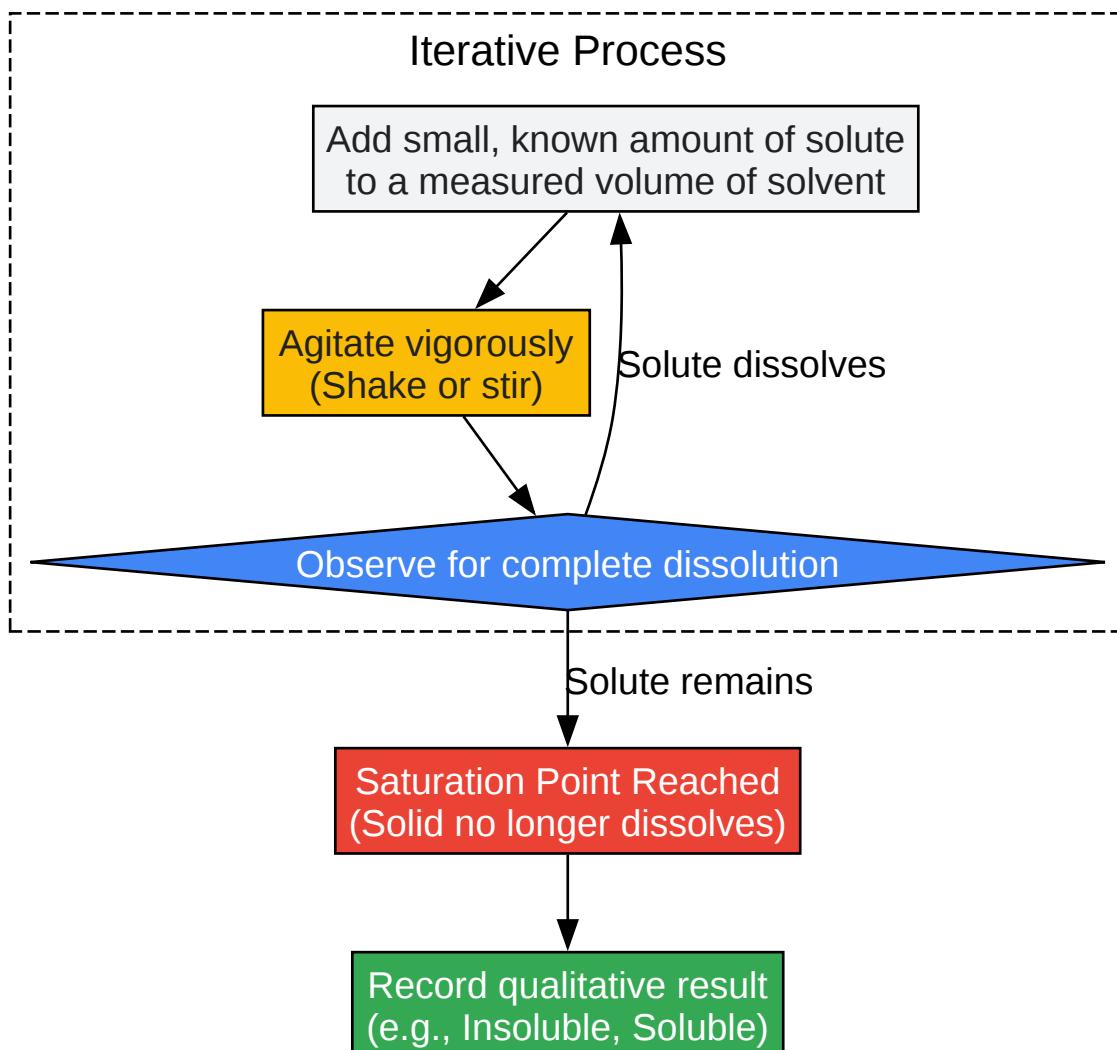
This method is ideal for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid.[\[10\]](#)

- Mass Measurement: The mass of a sample of the solid compound is accurately measured using an analytical balance.[11][12]
- Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate). The initial volume (V_1) is recorded.[10][11]
- Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.[10][11]
- Final Volume Measurement: The new volume of the liquid in the cylinder (V_2) is recorded. [11]
- Calculation: The volume of the solid is the difference between the final and initial volumes ($V = V_2 - V_1$). The density (ρ) is then calculated by dividing the mass (m) by the calculated volume ($\rho = m/V$).[11][12]

Workflow for Density Determination (Liquid Displacement)

[Click to download full resolution via product page](#)

Workflow for Density Determination


Solubility Determination

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[13] 1,3-dinitro-5-(trifluoromethyl)benzene is noted as being insoluble in water.[14][15][16] A qualitative and semi-quantitative determination can be performed as follows.

Methodology: Saturation Method

- Solvent Preparation: A measured volume of the chosen solvent (e.g., water, ethanol, diethyl ether) is placed in a test tube or flask and maintained at a constant temperature.[13][17]
- Solute Addition: A pre-weighed amount of the solid solute is added to the solvent in small portions.[13][17]
- Agitation: After each addition, the mixture is vigorously shaken or stirred to facilitate dissolution.[17]
- Observation: The process is continued until a point where the added solid no longer dissolves, and solid particles remain visible even after prolonged agitation. This indicates the solution is saturated.
- Quantification (Optional): To determine the precise solubility, the saturated solution is filtered to remove the excess solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the remaining dissolved solid is measured. This allows for the calculation of solubility in units such as g/100 mL.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Workflow for Solubility Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]

- 2. 3,5-Dinitrobenzotrifluoride | CAS#:401-99-0 | Chemsric [chemsrc.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. kbcc.cuny.edu [kbcc.cuny.edu]
- 11. tiu.edu.iq [tiu.edu.iq]
- 12. chemistry-online.com [chemistry-online.com]
- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 14. CAS No.393-75-9,1,3-Dinitro-2-chloro-5-trifluoromethylbenzene Suppliers [lookchem.com]
- 15. chemwhat.com [chemwhat.com]
- 16. 393-75-9 CAS MSDS (1,3-Dinitro-2-chloro-5-trifluoromethylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [physical properties of 1,3-dinitro-5-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042144#physical-properties-of-1-3-dinitro-5-trifluoromethyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com